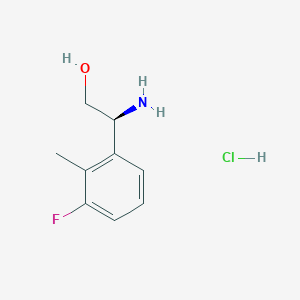

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride , reflecting its stereochemical configuration and functional groups. The "(2S)" designation specifies the absolute configuration at the chiral carbon center, where the amino ($$-\text{NH}2$$) and hydroxyl-bearing ethanol ($$-\text{CH}2\text{OH}$$) groups are arranged in an S enantiomeric form. The phenyl ring is substituted with a fluorine atom at the meta position (C3) and a methyl group at the ortho position (C2), contributing to its steric and electronic profile.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride |

| CAS Number | 1951425-23-2 |

| Molecular Formula | $$ \text{C}9\text{H}{13}\text{ClFNO} $$ |

| Molecular Weight | 205.66 g/mol |

| Chiral Center Configuration | S |

The stereochemical integrity of this compound is critical for its biological activity, as enantiomers often exhibit divergent interactions with chiral environments in enzymes or receptors.

Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for (S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride remains unpublished, insights into its conformational preferences can be inferred from related fluorinated aromatic compounds. For instance, studies on 2′-fluoro-substituted acetophenones reveal a strong preference for s-trans conformations due to repulsive dipole interactions between the fluorine atom and adjacent electronegative groups. In such conformations, the fluorine atom occupies a position distal to the carbonyl or hydroxyl group, minimizing steric and electronic clashes.

Density Functional Theory (DFT) calculations on analogous structures predict that the s-trans conformation stabilizes the molecule by aligning the C–F dipole away from the ethanol moiety. This orientation reduces intramolecular dipole-dipole repulsion and aligns with observed nuclear Overhauser effects (NOEs) in similar compounds, where proximal hydrogens exhibit through-space coupling.

Key Conformational Features:

- The phenyl ring and ethanol chain are nearly coplanar in the s-trans conformation.

- The fluorine atom at C3 induces electron-withdrawing effects, polarizing the aromatic ring.

- The methyl group at C2 creates steric hindrance, further stabilizing the s-trans arrangement.

Vibrational Spectroscopy (IR/Raman) and Electronic Circular Dichroism

The vibrational spectrum of this compound is characterized by signature peaks corresponding to its functional groups:

Infrared (IR) Spectroscopy:

- N–H Stretch : A broad absorption band near 3300–3500 cm$$^{-1}$$ attributed to the ammonium ($$-\text{NH}_3^+$$) group.

- O–H Stretch : A strong peak at ~3200 cm$$^{-1}$$ from the ethanol hydroxyl group.

- C–F Stretch : A distinct signal at 1100–1200 cm$$^{-1}$$, typical of aryl fluorides.

- C–N Stretch : Medium-intensity bands at 1250–1350 cm$$^{-1}$$.

Raman Spectroscopy:

- The aromatic C–C stretching modes (1450–1600 cm$$^{-1}$$) dominate the spectrum, with contributions from the methyl group’s symmetric deformation (~1380 cm$$^{-1}$$).

Electronic Circular Dichroism (ECD):

The chiral center generates Cotton effects in the ECD spectrum. For the S enantiomer, a positive Cotton effect is anticipated near 220–240 nm due to $$ n \rightarrow \pi^* $$ transitions in the aromatic system. However, experimental ECD data for this specific compound remains unreported, necessitating theoretical predictions based on time-dependent DFT (TD-DFT) models.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR spectra of this compound provide critical insights into its molecular structure.

$$ ^1\text{H} $$ NMR (400 MHz, D$$_2$$O):

- δ 7.30–7.10 (m, 2H) : Aromatic protons at C4 and C6 of the phenyl ring.

- δ 6.95 (td, J = 8.4, 2.0 Hz, 1H) : C5 proton coupled to fluorine ($$ ^4J_{H-F} $$).

- δ 4.20 (q, J = 6.8 Hz, 1H) : Methine proton (C2) adjacent to the amino group.

- δ 3.75–3.60 (m, 2H) : Ethanol methylene protons ($$-\text{CH}_2\text{OH}$$).

- δ 2.25 (s, 3H) : Methyl group at C2.

$$ ^{13}\text{C} $$ NMR (100 MHz, D$$_2$$O):

- δ 162.5 (d, J = 245 Hz) : C3 fluorinated carbon.

- δ 140.1 (s) : C2 methyl-substituted carbon.

- δ 128.9–115.3 (m) : Aromatic carbons (C4, C5, C6).

- δ 65.4 (s) : Ethanol methylene carbon.

- δ 58.9 (s) : Chiral carbon (C2).

- δ 18.2 (s) : Methyl carbon.

$$ ^{19}\text{F} $$ NMR (376 MHz, D$$_2$$O):

Table 2: Key NMR Assignments

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| $$ ^1\text{H} $$ | 7.30–7.10 | Multiplet | Aromatic H (C4, C6) |

| $$ ^1\text{H} $$ | 6.95 | Triplet | Aromatic H (C5) |

| $$ ^1\text{H} $$ | 4.20 | Quartet | Chiral H (C2) |

| $$ ^{13}\text{C} $$ | 162.5 | Doublet | C3 (C–F) |

The $$ ^1\text{H}-^{19}\text{F} $$ coupling ($$ ^4J = 8.4 \, \text{Hz} $$) and $$ ^{13}\text{C}-^{19}\text{F} $$ coupling ($$ ^1J = 245 \, \text{Hz} $$) confirm the fluorine’s position and its through-space interactions with neighboring nuclei.

Properties

IUPAC Name |

(2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQXUHCCNVLRHD-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-2-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques such as crystallization with a chiral acid.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic fluorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

Oxidation: 2-(3-fluoro-2-methylphenyl)acetone.

Reduction: 2-(3-fluoro-2-methylphenyl)ethylamine.

Substitution: 2-Amino-2-(3-aminomethylphenyl)ethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

Research indicates that (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride exhibits significant biological activity. It has been studied as a potential therapeutic agent for various conditions, particularly in pain management and as an analgesic. The compound's structure suggests that it may interact with specific biological targets, enhancing its efficacy in treating neuropathic pain and inflammatory conditions .

Case Studies:

- Analgesic Activity: In preclinical studies, this compound demonstrated a reduction in pain response comparable to established analgesics, indicating its potential as a novel pain management therapy .

- TRPV1 Antagonism: The compound has been linked to the inhibition of the transient receptor potential vanilloid 1 (TRPV1), a target known for its role in pain signaling. Its enantiomeric specificity suggests that the (S)-isomer may have enhanced binding affinity and potency compared to its (R)-counterpart .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex structures used in pharmaceuticals and agrochemicals .

Synthetic Applications:

- Chiral Synthesis: The compound's chiral nature makes it valuable for asymmetric synthesis processes, where the creation of specific stereoisomers is crucial for biological activity. It can be utilized in reactions requiring chiral catalysts or as a chiral auxiliary .

- Fluorinated Compounds: The presence of fluorine in its structure enhances the lipophilicity of derived compounds, which can improve their pharmacokinetic properties. This characteristic is particularly beneficial in drug design, where fluorinated analogs often exhibit better metabolic stability and bioavailability .

Research and Development

Ongoing Studies:

Current research is focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Studies are exploring its interactions at the molecular level with various receptors and enzymes involved in pain pathways and inflammation .

Potential Future Applications:

The versatility of this compound suggests that it could find applications beyond analgesia, potentially extending into areas such as:

- Neurological Disorders: Investigating its effects on neuroinflammation could lead to new treatments for conditions like multiple sclerosis or Alzheimer's disease.

- Cancer Therapeutics: Given its pharmacological profile, there is potential for developing derivatives that target cancer cell pathways.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances lipophilicity and membrane permeability. This compound can inhibit enzyme activity or modulate receptor function, leading to its pharmacological effects.

Comparison with Similar Compounds

Fluorinated Phenyl Derivatives

Key Observations :

- Electronic Effects : Fluorine’s position (meta vs. para) modulates electron-withdrawing properties, affecting binding to targets like enzymes or receptors .

- Metabolic Stability : The trifluoromethyl group in CAS 1394822-95-7 enhances resistance to oxidative metabolism, a feature critical for drug candidates .

Halogen-Substituted Analogs

Key Observations :

- Halogen Effects : Chlorine’s stronger electron-withdrawing nature compared to fluorine may enhance binding affinity to hydrophobic pockets in target proteins .

- Toxicity Considerations : Chlorinated analogs often exhibit higher cytotoxicity, as seen in compounds like DF 203, where metabolism by CYP1A1 correlates with antitumor activity .

Sulfur-Containing and Chiral Analogs

Key Observations :

- Stereochemistry : The (R)-enantiomer (CAS 1951425-23-2) could exhibit divergent pharmacokinetics or target engagement due to chirality-driven molecular recognition .

- Sulfur Metabolism : The methylthio group in CAS 2061996-54-9 may lead to sulfoxidation or conjugation reactions, altering metabolic pathways .

Biological Activity

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride, also known as (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10ClFNO

- Molecular Weight : 169.20 g/mol

- Structural Features : The compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes due to its structural similarity to natural substrates. This interaction can modulate biochemical pathways by mimicking or blocking the action of natural ligands.

- Neurotransmitter Modulation : Preliminary studies suggest that it could influence neurotransmitter systems, potentially acting as a modulator of synaptic transmission. This suggests applications in treating neurological disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Some studies have suggested that compounds with similar structures may affect serotonin and norepinephrine systems, indicating potential antidepressant properties.

- Anti-inflammatory Activity : Compounds with similar amino and hydroxyl groups have shown promise in reducing inflammation, suggesting that this compound may also exhibit anti-inflammatory effects through its interaction with inflammatory pathways .

- Potential Anticancer Properties : There is emerging evidence that suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. The compound's ability to modulate cell cycle progression may contribute to this effect .

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Interaction

In a study examining the effects of various compounds on neurotransmitter systems, this compound was shown to enhance the release of neurotransmitters in vitro. This effect was dose-dependent and suggested a mechanism involving receptor modulation.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of related compounds demonstrated significant reductions in pro-inflammatory cytokines when treated with this compound. This suggests that it may be beneficial in conditions characterized by chronic inflammation .

Q & A

Q. What are the optimal synthetic routes for producing (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride with high enantiomeric purity?

Methodological Answer: The synthesis typically involves stereoselective reduction of a ketone intermediate followed by hydrochlorination. For enantiomeric control, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution methods are recommended. A reference protocol involves using Pd/C under hydrogenation conditions in ethanol with HCl to stabilize the hydrochloride salt . Key parameters include reaction temperature (20–25°C), solvent polarity, and catalyst loading. Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances enantiomeric excess (>98% ee) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation and racemization. Safety data sheets (SDS) recommend using respiratory protection (FFP2 masks) and gloves (nitrile) during handling due to potential irritation risks . For lab-scale use, aliquot the compound into small vials to minimize freeze-thaw cycles.

Q. What analytical techniques are critical for confirming the compound’s structural identity?

Methodological Answer: Combine nuclear magnetic resonance (NMR, ¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is essential for enantiopurity assessment . For fluorinated analogs, ¹⁹F NMR can resolve positional isomerism .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell lines, pH, or buffer systems). Standardize protocols using reference agonists/antagonists and include positive controls. For receptor-binding studies, perform competitive binding assays with radiolabeled ligands (e.g., ³H-labeled analogs) to quantify affinity (Ki). Cross-validate results with orthogonal methods like surface plasmon resonance (SPR) or computational docking (e.g., AutoDock Vina) . Structural analogs (e.g., 3-fluoro vs. 4-fluoro derivatives) should be tested to isolate substituent effects .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?

Methodological Answer: Modify physicochemical properties by synthesizing prodrugs (e.g., ester or carbamate derivatives) to enhance lipophilicity. Co-crystallization with cyclodextrins or formulation in lipid nanoparticles improves aqueous solubility. Pharmacokinetic studies in rodents should monitor plasma half-life (t½) and tissue distribution via LC-MS/MS. Adjusting the fluorine substitution pattern (e.g., 3-fluoro vs. 2-methyl groups) may reduce metabolic clearance by cytochrome P450 enzymes .

Q. How can enantiomeric impurities impact pharmacological outcomes, and how are they quantified?

Methodological Answer: Even 2% impurity in the (R)-enantiomer can alter receptor binding or toxicity profiles. Quantify enantiopurity using chiral stationary-phase HPLC with UV/FLD detection. For method validation, spike samples with known amounts of the (R)-isomer and establish a calibration curve (R² > 0.99). Advanced techniques like capillary electrophoresis (CE) with chiral selectors or vibrational circular dichroism (VCD) provide orthogonal confirmation .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data across studies be addressed?

Methodological Answer: Discrepancies may stem from varying cell viability assays (MTT vs. resazurin) or incubation times. Harmonize protocols using ISO-certified cell lines (e.g., HEK293 or HepG2) and validate with ATP-based luminescence assays. Test the compound’s stability in culture media (e.g., DMEM vs. RPMI) via LC-MS to rule out degradation. Cross-reference with structural analogs (e.g., 3-chloro derivatives) to identify substituent-specific toxicity .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s neuropharmacological effects?

Methodological Answer: Use transgenic mice (e.g., Aβ-overexpressing models for Alzheimer’s studies) or zebrafish for high-throughput neurobehavioral screening. Dose-response studies should include intracerebroventricular (ICV) administration to bypass blood-brain barrier limitations. Monitor biomarkers like tau phosphorylation (ELISA) and synaptic density (immunohistochemistry). Pair with microdialysis to measure neurotransmitter levels (e.g., dopamine, glutamate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.